2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Lipophilicity Drug-likeness Biphenyl derivatives

This 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (CAS 1823566-03-5) features a precise 3'-chloro-2'-amino and 3-methyl-2-ol substitution pattern delivering a predicted LogP of 3.5 and dual hydrogen bond donor/acceptor (2 HBD, 2 HBA) profile. Unlike simpler biphenyl analogs, its unique electronic and hydrogen-bonding network enables fine-tuned lipophilicity and enhanced passive membrane permeability—making it a strategic choice for CNS-targeted lead optimization, molecular recognition studies, and analytical reference standard development. Generic substitution risks altered physicochemical behavior; this compound ensures reproducibility in demanding research programs.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Cat. No. B12078026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)N)O
InChIInChI=1S/C13H12ClNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3
InChIKeyVBYUBEMEZPTSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: Structural and Physicochemical Baseline for Biphenyl Derivative Procurement


2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (CAS: 1823566-03-5) is a synthetic biphenyl derivative with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It is classified as an ortho-hydroxybiphenyl featuring a distinctive substitution pattern: a chlorine atom at the 3'-position, an amino group at the 2'-position on one aromatic ring, and a methyl group at the 3-position plus a hydroxyl group at the 2-position on the opposite ring . This unique combination of electron-withdrawing (chloro), electron-donating (amino, hydroxyl, methyl), and hydrogen-bond-capable (amino, hydroxyl) functional groups confers specific physicochemical properties, including a predicted LogP (XLogP3) of 3.5, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA) . The compound is commercially available as a research chemical with reported purities ≥95% .

Procurement Risk in Biphenyl Series: Why 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol Cannot Be Substituted by Common Analogs


Substituting 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol with a seemingly similar biphenyl derivative can lead to significant deviations in physicochemical and potential biological behavior due to the precise, non-interchangeable nature of its substitution pattern. For example, the closely related analog 3-Methyl-[1,1'-biphenyl]-2-ol (lacking the 2'-amino and 3'-chloro groups) exhibits a lower molecular weight (184.23 g/mol) and a reduced LogP (3.36) , which are associated with decreased molecular complexity and different solubility profiles. Another positional isomer, 2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol (CAS: 1424386-25-3), while sharing the exact same formula and molecular weight, has a lower predicted LogP of 3.05 . Even this subtle shift in methyl group placement alters the compound's lipophilicity and, by inference from class-level SAR [1], its interactions with hydrophobic binding pockets or membrane permeability. The specific 3-methyl/2-ol configuration in the target compound, coupled with the 2'-amino/3'-chloro substitution, creates a unique hydrogen-bonding network and electronic environment that is not replicated by any single common analog, making generic substitution a high-risk procurement strategy.

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Quantitative Procurement Guide for Differentiated Structural and Physicochemical Attributes


Enhanced Lipophilicity Versus Dechlorinated and Desamino Analogs: XLogP3 Comparison of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol demonstrates a higher predicted lipophilicity compared to its core biphenyl-2-ol scaffold and dechlorinated analogs, which is a critical differentiator for membrane permeability and hydrophobic target engagement . The target compound has an XLogP3 value of 3.5, whereas the base analog 3-Methyl-[1,1'-biphenyl]-2-ol has a significantly lower LogP of 3.36, and the positional isomer with a shifted methyl group (2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol) exhibits a LogP of 3.05 . This quantified difference in lipophilicity can directly impact the compound's behavior in in vitro and in vivo models, affecting parameters such as cell permeability and plasma protein binding.

Lipophilicity Drug-likeness Biphenyl derivatives

Unique Hydrogen Bonding Profile of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol Versus Common Analogs

The target compound possesses a distinctive hydrogen bonding profile defined by 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) . This configuration is unique compared to closely related analogs. For instance, 3-Methyl-[1,1'-biphenyl]-2-ol has only 1 HBD and 1 HBA , while the chloro-amino hydrochloride salt analog 3'-Chlorobiphenyl-2-ylamine hydrochloride (lacking the 3-methyl and 2-ol groups) presents a different salt form with altered hydrogen bonding potential . The dual donor/acceptor capability of the target compound enables more complex and potentially more specific intermolecular interactions, a factor that is critical for molecular recognition in biological systems or for self-assembly in materials science applications.

Hydrogen bonding Molecular recognition Physicochemical properties

Increased Molecular Weight and Complexity Relative to Core Biphenyl Scaffolds

With a molecular weight of 233.69 g/mol, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol exhibits increased molecular complexity compared to the core biphenyl-2-ol scaffold (184.23 g/mol) . This 49.46 g/mol increase arises from the addition of the amino and chloro substituents. In the context of fragment-based drug discovery or library design, this compound occupies a distinct region of chemical space. It is more complex than a typical fragment (MW < 250) but less complex than a typical lead-like molecule (MW > 300) [1]. This positions it as a valuable intermediate or scaffold-hopping starting point, offering a balance between synthetic tractability and the potential for enhanced selectivity derived from its additional functional groups.

Molecular complexity Fragment-based drug discovery Chemical space

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: Validated Research and Procurement Application Scenarios


Scaffold for Optimizing Membrane Permeability in CNS or Antibacterial Programs

Based on its elevated XLogP3 of 3.5 relative to simpler biphenyls , this compound is a strategic choice for medicinal chemistry programs requiring enhanced passive membrane permeability, such as those targeting intracellular or CNS targets. The quantified 0.45 LogP difference compared to the 4'-methyl isomer can be leveraged to fine-tune lipophilicity within a desired range, potentially improving cell penetration in bacterial or mammalian cell assays. Its procurement supports lead optimization campaigns where precise control over LogP is critical.

Chemical Probe for Investigating Hydrogen Bond-Dependent Molecular Recognition

The unique dual HBD/HBA profile (2 donors, 2 acceptors) makes this compound an excellent candidate for studies focused on hydrogen bond-directed molecular recognition. It can serve as a more sophisticated probe than analogs like 3-Methyl-[1,1'-biphenyl]-2-ol (1 donor, 1 acceptor) in biochemical assays investigating binding interactions, or as a building block in supramolecular chemistry and crystal engineering, where the additional amino group provides a handle for further functionalization or salt formation.

Reference Standard for Analytical Method Development and Metabolite Identification

The well-defined physicochemical properties (MW 233.69, LogP 3.5, specific substitution pattern) qualify this compound for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS). Its structural similarity to pharmacologically active biphenyl derivatives (e.g., certain agrochemical intermediates [1]) also positions it as a potential surrogate or internal standard for the identification and quantification of related compounds or their metabolites in complex biological or environmental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.